N-(5-Cyclopropoxy-3-formylpyridin-2-YL)methanesulfonamide
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Overview
Description
N-(5-Cyclopropoxy-3-formylpyridin-2-YL)methanesulfonamide is an organic compound with the molecular formula C10H12N2O4S and a molecular weight of 256.281 g/mol This compound is characterized by the presence of a cyclopropoxy group, a formyl group, and a methanesulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Cyclopropoxy-3-formylpyridin-2-YL)methanesulfonamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 5-cyclopropoxy-3-formylpyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-Cyclopropoxy-3-formylpyridin-2-YL)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methanesulfonamide group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: N-(5-Cyclopropoxy-3-carboxypyridin-2-YL)methanesulfonamide.
Reduction: N-(5-Cyclopropoxy-3-hydroxypyridin-2-YL)methanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Cyclopropoxy-3-formylpyridin-2-YL)methanesulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the development of enzyme inhibitors or ligands for biological studies.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Cyclopropoxy-3-formylpyridin-2-YL)methanesulfonamide depends on its specific application. In biological systems, it may act by interacting with specific enzymes or receptors, thereby modulating their activity. The presence of the formyl and methanesulfonamide groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function and activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Cyclopropoxy-5-formylpyridin-2-YL)methanesulfonamide .
- N-(2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide .
- 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide .
Uniqueness
N-(5-Cyclopropoxy-3-formylpyridin-2-YL)methanesulfonamide is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in the synthesis of compounds with specific structural and functional characteristics.
Properties
Molecular Formula |
C10H12N2O4S |
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Molecular Weight |
256.28 g/mol |
IUPAC Name |
N-(5-cyclopropyloxy-3-formylpyridin-2-yl)methanesulfonamide |
InChI |
InChI=1S/C10H12N2O4S/c1-17(14,15)12-10-7(6-13)4-9(5-11-10)16-8-2-3-8/h4-6,8H,2-3H2,1H3,(H,11,12) |
InChI Key |
OEEBFDDHAJQFGZ-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=C(C=C(C=N1)OC2CC2)C=O |
Origin of Product |
United States |
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